4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol
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Overview
Description
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is an organic compound with the molecular formula C7H13F3O. It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a butanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol typically involves the reaction of 1,1,1-trifluoroethane with sodium hydroxide under controlled temperature and pressure conditions . Another method includes the reaction of hydrogen fluoride with propionaldehyde . These methods ensure the efficient production of the compound with high purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, interact with cellular receptors, and influence metabolic pathways .
Comparison with Similar Compounds
4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be compared with other similar compounds such as:
4,4,4-Trifluoro-1-butanol: Similar in structure but with different reactivity and applications.
4,4,4-Trifluoro-2-butanone: A ketone derivative with distinct chemical properties and uses.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another fluorinated compound with unique applications in organic synthesis.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and versatility in various applications.
Properties
IUPAC Name |
4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWRRNBKZAOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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